molecular formula C16H14ClN5O4 B6585382 N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251629-57-8

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B6585382
CAS No.: 1251629-57-8
M. Wt: 375.76 g/mol
InChI Key: YDCCNZDWNGGYBC-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyrazine ring and an acetamide group linked to a 5-chloro-2,4-dimethoxyphenyl moiety. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient nature and bioisosteric properties, making it a key pharmacophore in medicinal chemistry . This compound is synthesized via S-alkylation or condensation reactions, typical for oxadiazole derivatives .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O4/c1-24-12-6-13(25-2)10(5-9(12)17)20-14(23)7-15-21-22-16(26-15)11-8-18-3-4-19-11/h3-6,8H,7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCCNZDWNGGYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC2=NN=C(O2)C3=NC=CN=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Key Substituents on Oxadiazole/Amide Molecular Formula Key Structural Differences vs. Target Compound
N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 2-methyl-3-furyl, chloro-dimethoxyphenyl C₁₇H₁₆ClN₃O₅S Oxadiazole substituent : Furan vs. pyrazine; reduced aromatic nitrogen content.
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl, pyrazin-2-yl C₂₁H₁₇N₅O₂S Oxadiazole substituent : Bulky diphenylmethyl vs. chloro-dimethoxyphenyl; higher lipophilicity.
2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b) Phthalazinone, sulfamoylphenyl C₁₉H₁₅N₇O₄S₂ Oxadiazole substituent : Phthalazinone (electron-withdrawing) vs. pyrazine; sulfamoyl group enhances solubility.
N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (4d) Phthalazinone, 4-chlorophenyl C₁₈H₁₃ClN₆O₃S Amide substituent : 4-Chlorophenyl vs. chloro-dimethoxyphenyl; reduced methoxy-mediated electron donation.
N-Substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide 4-Chlorophenyl, varied N-substituents Variable Oxadiazole substituent : 4-Chlorophenyl vs. pyrazine; simplified aromatic system.

Key Observations :

  • Pyrazine vs.
  • Chloro-Dimethoxyphenyl Group : The chloro and methoxy groups balance lipophilicity (Cl) and electron donation (OCH₃), contrasting with diphenylmethyl (, high lipophilicity) or sulfamoylphenyl (, high polarity).
Physicochemical Properties
Property Target Compound 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide N-(4-Chlorophenyl)-2-((5-(4-oxo-phthalazin-1-yl)oxadiazol-2-yl)thio)acetamide
Molecular Weight 409.84 g/mol 427.46 g/mol 404.84 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~4.1 (high lipophilicity) ~1.9 (low lipophilicity)
Solubility Likely low (chloro, methoxy groups) Very low (diphenylmethyl) Moderate (sulfamoyl group)

Key Observations :

  • The target compound’s chloro-dimethoxyphenyl group confers moderate lipophilicity, positioning it between highly lipophilic diphenylmethyl derivatives () and polar sulfamoyl/phthalazinone analogues ().
  • Pyrazine’s nitrogen atoms may improve aqueous solubility relative to purely aromatic substituents.

Key Observations :

  • Its chloro and methoxy substituents may mitigate toxicity issues seen in simpler chlorophenyl derivatives ().

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